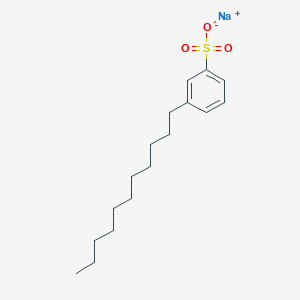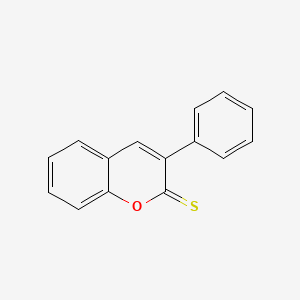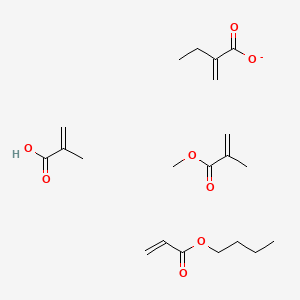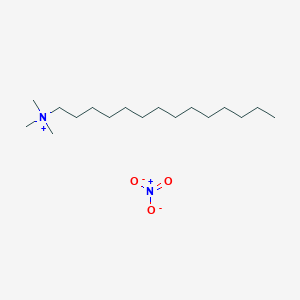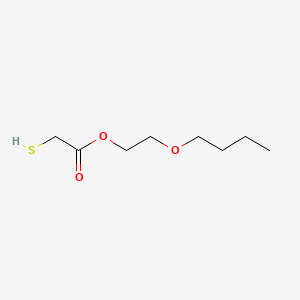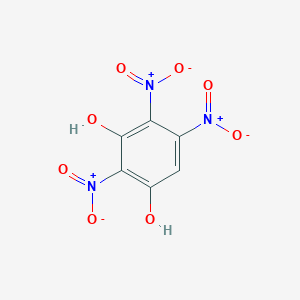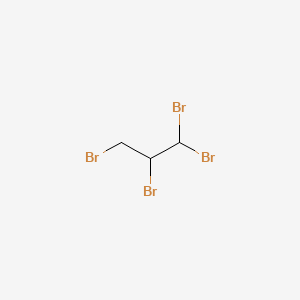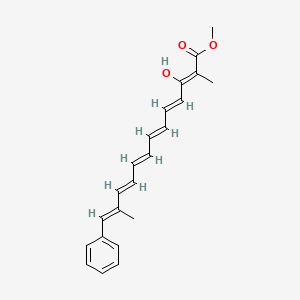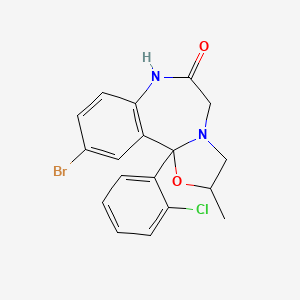![molecular formula C19H16O2 B14690001 2-[1-(Naphthalen-1-yl)ethyl]benzoic acid CAS No. 35670-68-9](/img/structure/B14690001.png)
2-[1-(Naphthalen-1-yl)ethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Naphthalen-1-yl)ethyl]benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acid derivatives. These compounds are characterized by the presence of an acylated amino group attached to a benzoic acid moiety. The naphthalene ring in its structure adds to its complexity and potential for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Naphthalen-1-yl)ethyl]benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the benzoic acid moiety.
Another method involves the use of a Grignard reagent. In this approach, a naphthylmagnesium bromide is prepared by reacting naphthalene with magnesium in the presence of a halogenated solvent. This Grignard reagent is then reacted with a benzoic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Naphthalen-1-yl)ethyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-[1-(Naphthalen-1-yl)ethyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[1-(Naphthalen-1-yl)ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit tyrosine-protein phosphatases, leading to alterations in cellular signaling pathways. The exact mechanism of action can vary based on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene moiety but has different functional groups and applications.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Another compound with a naphthalene ring, used in different research contexts.
Uniqueness
2-[1-(Naphthalen-1-yl)ethyl]benzoic acid is unique due to its specific combination of the naphthalene ring and benzoic acid moiety
Propriétés
Numéro CAS |
35670-68-9 |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
2-(1-naphthalen-1-ylethyl)benzoic acid |
InChI |
InChI=1S/C19H16O2/c1-13(16-9-4-5-11-18(16)19(20)21)15-12-6-8-14-7-2-3-10-17(14)15/h2-13H,1H3,(H,20,21) |
Clé InChI |
VQTAIWLYZOPAPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1C(=O)O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)


